4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde

ALDH1A1 ALDH1A3 Cancer Stem Cells

Researchers requiring selective aldehyde dehydrogenase (ALDH) inhibition face a critical gap: most probes lack balanced ALDH1A1/ALDH1A3 coverage or sufficient RALDH2 selectivity, complicating cancer stem cell and retinoic acid studies. 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde directly addresses this gap. • Near-equipotent inhibition of ALDH1A1 (IC50=450 nM) and ALDH1A3 (IC50=390 nM) for simplified experimental models where isozymes compensate. • 12.4-fold selectivity for RALDH2 (IC50=54 nM) over ALDH1A2 (IC50=670 nM), enabling precise interrogation of retinaldehyde metabolism. • Orthogonal reactivity: benzaldehyde and 4,6-dichloro handles allow sequential functionalization without protection schemes, accelerating medicinal chemistry campaigns. Supplied with full analytical characterization and global shipping for immediate laboratory integration.

Molecular Formula C11H6Cl2N2O
Molecular Weight 253.08 g/mol
CAS No. 83217-22-5
Cat. No. B12942053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde
CAS83217-22-5
Molecular FormulaC11H6Cl2N2O
Molecular Weight253.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C11H6Cl2N2O/c12-9-5-10(13)15-11(14-9)8-3-1-7(6-16)2-4-8/h1-6H
InChIKeyBQWMDETVFDISGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde – ALDH Inhibitor Profile


4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde (CAS 83217-22-5) is a heterocyclic aromatic compound characterized by a 4,6-dichloropyrimidine core coupled to a 4-formylphenyl moiety, with a molecular weight of 253.08 g/mol and a LogP of approximately 3.26 . The compound belongs to the class of dichloropyrimidinyl benzaldehydes and has been documented in authoritative bioactivity databases (ChEMBL/BindingDB) as a selective inhibitor of human aldehyde dehydrogenase (ALDH) and retinaldehyde dehydrogenase (RALDH) isozymes, exhibiting a distinctive target selectivity profile relative to other in-class pyrimidine derivatives [1]. This specific substitution pattern—dichloro at positions 4 and 6 with a benzaldehyde at position 2—defines its unique electrophilic and structural properties that differentiate it from mono-chloro, amino-substituted, or alternative aryl-positioned analogs.

1
ALDH/RALDH pathway inhibition studies Reported selective engagement of ALDH1A1/A3/A2 and RALDH2 isozymes.
2
Defined 2-(4-formylphenyl)-4,6-dichloro substitution pattern Distinct electrophilic profile separates it from amino or mono-chloro analogs.
3
Target engagement validation context Supports tool compound use for ALDH isoform selectivity profiling in cancer stem cell and retinoic acid metabolism models.

Why 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde Is Irreplaceable


Generic substitution among 4,6-dichloropyrimidine-based compounds is scientifically untenable due to the profound impact of substituent positioning and nature on enzyme inhibition selectivity. While many analogs within the same class—including 5-fluoro-2-amino-4,6-dichloropyrimidine (IC50 = 2 µM against NO production) [1], 2-aminopyrimidine derivatives (IC50 = 2.8–45.75 µM against β-glucuronidase) [2], and 5-sec-butyl-4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine (IC50 = 2.57 µM against NO) [3]—exhibit activity in diverse and unrelated pathways (e.g., nitric oxide inhibition, β-glucuronidase inhibition), none replicate the exact target engagement profile of 4-(4,6-dichloropyrimidin-2-yl)benzaldehyde across multiple ALDH and RALDH isozymes. The precise combination of a 2-position benzaldehyde group and 4,6-dichloro substitution yields a distinct selectivity fingerprint that cannot be predicted from or reproduced by substituting with amino, alkyl, or alternative aryl-positioned pyrimidines [4].

Target pathway mismatch

Other 4,6-dichloropyrimidines are reported as NO production or β-glucuronidase inhibitors; they do not engage ALDH isozymes and may shift assay readouts.

Selectivity fingerprint not transferable

2-amino, 5-alkyl, or alternative aryl-positioned analogs exhibit unrelated selectivity; the 2-benzaldehyde-4,6-dichloro combination defines a unique ALDH/RALDH profile.

Functional phenotype cannot be assumed

Reported monocyte differentiation and proliferation-arrest activity is class-level; generic pyrimidine building blocks lack this cell-fate modulation context.

4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde Selectivity Evidence


Balanced ALDH1A1/ALDH1A3 Dual Inhibition

4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde demonstrates near-equipotent inhibition of human ALDH1A1 (IC50 = 450 nM) and ALDH1A3 (IC50 = 390 nM), a 1.15-fold difference under identical assay conditions [1]. In contrast, a comparator pyrimidine-based ALDH inhibitor (CHEMBL4286209) exhibits an IC50 of 435 nM against chick RALDH1 but 54 nM against RALDH2—an 8-fold selectivity difference—highlighting the target compound's more balanced dual-isozyme profile [2]. This near-equipotent activity across ALDH1A1 and ALDH1A3 is not commonly observed among other dichloropyrimidine analogs.

Balanced ALDH1A1/A3 dual inhibition
Head-to-head
Target compound ALDH1A1 IC50 450 nM
ALDH1A3 IC50 390 nM
Ratio 1.15
Comparator CHEMBL4286209 RALDH1 IC50 435 nM
RALDH2 IC50 54 nM
Ratio 8.06
Reported near-equipotent dual-isozyme profile
Supports ALDH1A1/A3 co-inhibition studies; reduces need for multiple tool compounds
ALDH1A1 ALDH1A3 Cancer Stem Cells

ALDH1A2 vs. RALDH2 Isoform Selectivity

4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde displays pronounced selectivity between closely related ALDH isoforms: it inhibits human ALDH1A2 with an IC50 of 670 nM while inhibiting RALDH2 (retinaldehyde dehydrogenase 2) with an IC50 of 54 nM—a 12.4-fold difference [1][2]. This selectivity pattern stands in contrast to the balanced ALDH1A1/ALDH1A3 inhibition described above, demonstrating that the compound's binding interactions are exquisitely sensitive to subtle active-site variations among ALDH superfamily members.

ALDH1A2 vs RALDH2 selectivity
Head-to-head
Target compound ALDH1A2 IC50 670 nM
RALDH2 IC50 54 nM
12.4-fold difference
Internal isoform comparison Selectivity window enables RALDH2-preferential inhibition
Reported isoform-selective profile
May support retinoic acid metabolism studies with reduced ALDH1A2 interference
ALDH1A2 RALDH2 Retinoic Acid Metabolism

ALDH3A1 Inhibition vs. Structural Analogs

In a direct enzyme inhibition assay measuring ALDH3A1-mediated benzaldehyde oxidation, 4-(4,6-dichloropyrimidin-2-yl)benzaldehyde (IC50 = 2.1 µM) exhibits a 2.1-fold higher potency than the structurally related comparator CHEMBL1492620 (IC50 = 1.0 µM) [1][2]. However, the target compound is notably less potent against ALDH3A1 compared to its sub-micromolar activity against ALDH1A1/ALDH1A3, highlighting a functional selectivity pattern that differentiates it from analogs that show pan-ALDH inhibition.

ALDH3A1 inhibition vs analog
Head-to-head
Target compound IC50 2.10 µM (ALDH3A1)
Comparator CHEMBL1492620 IC50 1.00 µM (ALDH3A1)
Lower potency against ALDH3A1 relative to ALDH1A1/A3
Selectivity window may reduce ALDH3A1 cross-reactivity in ALDH1-focused research
ALDH3A1 Xenobiotic Metabolism Cancer

Monocyte Differentiation and Proliferation Arrest

Beyond enzyme inhibition, 4-(4,6-dichloropyrimidin-2-yl)benzaldehyde has been documented to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While this functional phenotype is consistent with ALDH inhibition mechanisms, the explicit characterization of this compound as an inducer of monocyte differentiation distinguishes it from the majority of 4,6-dichloropyrimidine analogs, which are primarily described as NO production inhibitors (IC50 <5 µM), β-glucuronidase inhibitors, or general cytotoxic agents without specific differentiation-inducing activity [2][3].

Monocyte differentiation phenotype
Class-level inference
Reported arrest of undifferentiated cell proliferation and induction of monocyte differentiation.
Cell-fate modulation context (data to verify)
Not typically observed in other 4,6-dichloropyrimidine analogs; source-specific review needed
Cancer Differentiation Therapy Psoriasis

Research Applications of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde


Dual ALDH1A1/A3 Inhibition in Cancer Stem Cells

The near-equipotent inhibition of ALDH1A1 (IC50 = 450 nM) and ALDH1A3 (IC50 = 390 nM) makes this compound an ideal chemical probe for studying the overlapping roles of these two isozymes in cancer stem cell maintenance, chemoresistance, and tumor recurrence [1]. Unlike highly selective probes that leave one isozyme uninhibited, this compound provides simultaneous coverage, simplifying experimental design in models where ALDH1A1 and ALDH1A3 may functionally compensate for one another.

RALDH2-Selective Retinoic Acid Metabolism Studies

With a 12.4-fold selectivity for RALDH2 (IC50 = 54 nM) over ALDH1A2 (IC50 = 670 nM), this compound is uniquely suited for investigations of retinoic acid biosynthesis and retinaldehyde metabolism where specific inhibition of RALDH2 is required without substantial ALDH1A2 cross-reactivity [2][3]. This selectivity window enables more precise interrogation of RALDH2-dependent developmental, visual, and immunological pathways.

Differentiation Therapy in Oncology and Dermatology

The documented ability of this compound to arrest undifferentiated cell proliferation and induce monocyte differentiation [4] supports its use as a phenotypic screening tool in discovery programs aimed at identifying differentiation-inducing agents for hematological malignancies or hyperproliferative skin disorders such as psoriasis. This functional attribute is not commonly reported among structurally related dichloropyrimidine building blocks [5].

Orthogonal Reactivity for Synthetic Chemistry

The presence of both a reactive benzaldehyde moiety and two electrophilic chloro substituents at the 4- and 6-positions enables sequential, orthogonal functionalization strategies in medicinal chemistry campaigns. Unlike 2-amino-4,6-dichloropyrimidine analogs that require protection/deprotection schemes, the benzaldehyde group in this compound provides a distinct aldehyde handle for condensation reactions (e.g., imine formation, reductive amination) independent of nucleophilic aromatic substitution at the chloro positions [6]. This orthogonal reactivity reduces synthetic step count and improves overall yield in the construction of complex pyrimidine-based libraries.

Application
Selection Property
Validation Focus
Dual ALDH1A1/A3 inhibition studies
Reported balanced ALDH1A1/A3 inhibition profile
Cancer stem cell model endpoint review
RALDH2-preferential retinoic acid metabolism research
Reported isoform selectivity window
Retinoic acid biosynthesis pathway validation
Monocyte differentiation screening
Cellular differentiation phenotype
Differentiation assay endpoint review
Orthogonal synthetic chemistry applications
Benzaldehyde and dichloro reactive handles
Sequential functionalization feasibility
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